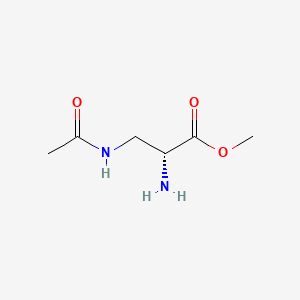![molecular formula C20H20ClN3O4 B13811142 1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erlotinib hydrochloride is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer. It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and survival. Erlotinib hydrochloride is marketed under the trade name Tarceva .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erlotinib hydrochloride is synthesized by treating erlotinib base with hydrochloric acid in solvents such as methanol or isopropanol. The process involves dissolving the erlotinib base in methanol and then adding a solution of hydrochloric acid in dry methanol or isopropanol .
Industrial Production Methods: The industrial production of erlotinib hydrochloride involves the preparation of stable crystalline forms, designated as Form-M, Form-N, and Form-P. These forms are prepared by treating erlotinib base in different solvents with hydrochloric acid. For example, Form-N is prepared by treating erlotinib base in isopropanol with isopropanolic hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Erlotinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Erlotinib hydrochloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazoline compounds .
Applications De Recherche Scientifique
Erlotinib hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with EGFR.
Biology: Researchers use erlotinib hydrochloride to study cell signaling pathways and the role of EGFR in cell growth and survival.
Medicine: It is extensively used in clinical research for the treatment of non-small cell lung cancer and pancreatic cancer.
Mécanisme D'action
Erlotinib hydrochloride works by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gefitinib: Another EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M resistance mutations in non-small cell lung cancer.
Uniqueness of Erlotinib Hydrochloride: Erlotinib hydrochloride is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in treating non-small cell lung cancer and pancreatic cancer. Its effectiveness in patients with EGFR mutations and its role in improving survival rates make it a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C20H20ClN3O4 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H/i6D2,7D2,8D2,9D2; |
Clé InChI |
CUXTVYBENQCZOP-OEVGSOSGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])O)O.Cl |
SMILES canonique |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)

![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)


![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
